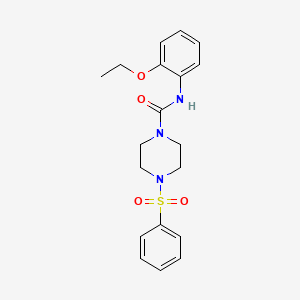

![molecular formula C14H13NO4 B5326363 3-[4-(2-furoylamino)phenyl]propanoic acid](/img/structure/B5326363.png)

3-[4-(2-furoylamino)phenyl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “3-[4-(2-furoylamino)phenyl]propanoic acid” involves starting materials like 3-(4-Phenyl) benzoyl propionic acid. This precursor is utilized for the synthesis of various heterocyclic compounds, including furanones, through reactions with different nucleophiles (Soliman, Bakeer, & Attia, 2010). Moreover, the sequential halolactonization-hydroxylation reaction of specific acyclic precursors has been demonstrated as an efficient pathway to synthesize halo-hydroxyfuranones, which share structural similarities with the target compound (Ma, Wu, & Shi, 2004).

Molecular Structure Analysis

The crystal structure of compounds related to “this compound” has been characterized, revealing insights into their molecular configurations. For instance, 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone, a structurally related compound, exhibits an orthorhombic system, suggesting a detailed analysis of molecular geometry and interactions (Wang Zhao-yang, 2012).

Chemical Reactions and Properties

The reactivity of furanone derivatives, including those structurally akin to “this compound,” with various nucleophiles has been documented, showcasing their versatility in chemical transformations. For example, 5(4H)-Oxazolones can be converted into 5-alkylidene-3-benzoylamino-2(5H)-furanones under acidic conditions, demonstrating the susceptibility of these compounds to nucleophilic attack and their potential for further chemical modifications (Gelmi, Clerici, & Melis, 1997).

Physical Properties Analysis

The physical properties of “this compound” and related compounds can be inferred from studies focusing on their thermal and electronic properties. For instance, the synthesis and analysis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid highlighted its electronic properties through ultraviolet–visible absorption spectroscopy and thermal properties via TG-DTA, providing a foundation for understanding the physical characteristics of structurally related compounds (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Mécanisme D'action

Target of Action

The primary targets of 3-[4-(2-furoylamino)phenyl]propanoic acid are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Result of Action

Given its potential inhibitory effect on Carbonic Anhydrase 1 and 2, it may influence cellular processes related to pH regulation and carbon dioxide transport .

Propriétés

IUPAC Name |

3-[4-(furan-2-carbonylamino)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-13(17)8-5-10-3-6-11(7-4-10)15-14(18)12-2-1-9-19-12/h1-4,6-7,9H,5,8H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVGOPGRFIJERJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-(benzyloxy)ethyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5326283.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5326314.png)

![(2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide](/img/structure/B5326325.png)

![methyl 2-methyl-6-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5326332.png)

![7-[(6-aminopyridin-3-yl)carbonyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5326335.png)

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5326350.png)

![3-(3-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5326359.png)

![3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5326361.png)

![2-(3-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5326362.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5326370.png)